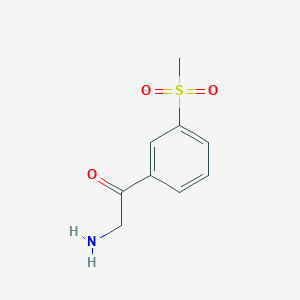

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one

Description

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one is a ketone derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 3-position of the phenyl ring and an amino (-NH₂) group at the α-carbon of the ketone. Structural analogs of this compound, particularly those with methylsulfonyl or related substituents, demonstrate diverse physicochemical properties and bioactivity, making them valuable for drug discovery and material science applications.

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-amino-1-(3-methylsulfonylphenyl)ethanone |

InChI |

InChI=1S/C9H11NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6,10H2,1H3 |

InChI Key |

OWPARQZTGKAEHI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, to yield the desired product . The reaction can be summarized as follows:

Step 1: Aniline derivatives react with α-bromo-4-(methylsulfonyl)acetophenone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme by binding to its active site. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s sulfonyl group plays a crucial role in forming hydrogen bonds with the active site of the enzyme .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one, highlighting variations in substituents, physical properties, and synthetic yields:

*Calculated based on molecular formula C₉H₁₁NO₃S.

Structural and Functional Group Variations

- Methylsulfonyl vs. Methoxy/Chloro Substituents : Methylsulfonyl groups are strong electron-withdrawing moieties, contributing to higher melting points (e.g., 171–173°C for 3c ) compared to methoxy or methyl groups (e.g., 149–151°C for 3e ) . This trend aligns with increased intermolecular interactions (e.g., dipole-dipole) in sulfonyl-containing compounds.

- Amino Group Modifications: Compounds with secondary amines (e.g., 37, 38) or dimethylamino groups (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) exhibit lower melting points or oily states due to reduced crystallinity .

Spectral and Analytical Data

- LC-MS Profiles: Methylsulfonyl derivatives show characteristic [M-H]⁻ or [M+H]⁺ peaks correlating with molecular weights (e.g., 322 for 3c). Piperazine derivatives exhibit higher mass due to extended nitrogenous frameworks (e.g., 380.3 for 38) .

- IR Spectroscopy : Strong C=O (~1700 cm⁻¹) and SO₂ (~1350–1150 cm⁻¹) absorption bands confirm ketone and sulfonyl functionalities in methylsulfonyl analogs .

Biological Activity

2-Amino-1-(3-(methylsulfonyl)phenyl)ethan-1-one, with the chemical formula C10H13NO3S, is an organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features an amino group and a methylsulfonyl substituent on a phenyl ring, which contribute to its unique chemical properties. Research indicates that it may serve as a lead compound for developing new anti-inflammatory medications, particularly due to its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) .

The structure of this compound includes:

- Amino Group : Enhances solubility and biological activity.

- Methylsulfonyl Group : Imparts distinct chemical reactivity and enhances anti-inflammatory properties.

Anti-inflammatory Properties

The compound has shown significant promise as a potential non-steroidal anti-inflammatory drug (NSAID). Studies suggest that the methylsulfonyl group may enhance its anti-inflammatory effects by increasing selectivity for COX-2 over COX-1. This selectivity is crucial in reducing the side effects commonly associated with traditional NSAIDs .

Table 1: Comparison of COX Inhibition Potency

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| 2-Amino-1-(4-(methylsulfonyl)phenyl)ethan-1-one | TBD | TBD |

| 2-Amino-3-(3-methylsulfonylphenyl)propanoate | TBD | TBD |

Note: TBD denotes data yet to be determined from ongoing studies.

Molecular docking studies indicate that this compound can effectively bind to the active site of COX-2. The formation of hydrogen bonds with specific residues stabilizes this interaction, thereby inhibiting the enzyme's activity and reducing inflammation .

In Vitro Studies

In vitro studies have demonstrated varying degrees of potency against COX enzymes based on structural modifications. For instance, compounds similar to this compound have been evaluated for their ability to inhibit COX enzymes in cell-based assays, showing promising results in reducing inflammatory markers .

In Vivo Studies

Research involving animal models has indicated that derivatives of this compound can significantly reduce tumor size in colon cancer models without adverse side effects. This highlights not only its anti-inflammatory potential but also its applicability in cancer therapeutics .

Comparative Analysis with Related Compounds

Understanding how structural variations affect biological activity is crucial. Below is a comparative analysis of related compounds:

Table 2: Structural Variations and Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-(methylsulfonyl)phenyl)ethan-1-one | Methylsulfonyl group at different position | Moderate COX inhibition |

| 2-Amino-1-(p-tolyl)ethanone | Lacks sulfonamide functionality | Low COX inhibition |

| 2-Amino-3-(3-methylsulfonylphenyl)propanoate | Altered backbone | Enhanced anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.